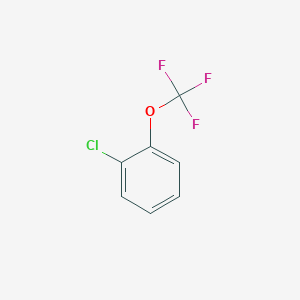

1-Chloro-2-(trifluoromethoxy)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLCYJRHKUVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382290 | |

| Record name | 2-(Trifluoromethoxy)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-96-4 | |

| Record name | 2-(Trifluoromethoxy)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 2 Trifluoromethoxy Benzene

Direct Halogenation Approaches

Direct halogenation strategies focus on introducing the chlorine atom onto the (trifluoromethoxy)benzene (B1346884) backbone. The trifluoromethoxy group (-OCF3) is known to be an ortho-para directing, yet deactivating group for electrophilic aromatic substitution.

Radical Chlorination Protocols

Free radical chlorination offers a method for substituting a hydrogen atom with chlorine on the aromatic ring. This type of reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine gas (Cl2) into highly reactive chlorine radicals. masterorganicchemistry.com These radicals can then attack the benzene ring.

In the case of (trifluoromethoxy)benzene, radical chlorination can lead to a mixture of isomers. docbrown.info The reaction proceeds via a free-radical substitution mechanism on the aromatic ring, which is distinct from the more common electrophilic aromatic substitution. High energy input, such as UV light, is necessary to initiate the formation of chlorine radicals. docbrown.info

A general representation of this process involves:

Initiation: Cl₂ + UV light → 2 Cl•

Propagation: C₆H₅OCF₃ + Cl• → [C₆H₄(OCF₃)]• + HCl

Propagation: [C₆H₄(OCF₃)]• + Cl₂ → C₆H₄Cl(OCF₃) + Cl•

The conditions for such reactions, including temperature and the presence of radical initiators, are critical for controlling the selectivity and yield of the desired ortho-isomer, this compound.

Halogen Exchange Reactions with Metal Salts

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound, which can then be reacted further. wikipedia.org A common application is the preparation of organolithium reagents from organic halides. wikipedia.org For the synthesis of this compound, a precursor such as 1-bromo-2-(trifluoromethoxy)benzene (B1272820) could undergo a lithium-halogen exchange followed by quenching with a chlorinating agent.

The exchange rate is typically fastest for iodine, followed by bromine and then chlorine. wikipedia.org The reaction of bromo(trifluoromethoxy)benzenes with butyllithium (B86547) at low temperatures can generate the corresponding aryllithium species, which can be trapped by various electrophiles. beilstein-journals.org

| Precursor | Reagents | Product | Notes |

| 1-Bromo-2-(trifluoromethoxy)benzene | 1. n-Butyllithium 2. N-Chlorosuccinimide (NCS) | This compound | The reaction proceeds via a 2-(trifluoromethoxy)phenyllithium intermediate. |

| 1-Iodo-2-(trifluoromethoxy)benzene | Copper(I) chloride (CuCl) | This compound | This represents a copper-catalyzed halogen exchange (Finkelstein-type reaction). |

Alternatively, direct halogen exchange on the aromatic ring can be catalyzed by certain solid catalysts like zeolites, which facilitate the reaction between two different organohalides. rsc.org

Trifluoromethoxylation Strategies

These methods involve the introduction of the trifluoromethoxy (-OCF₃) group onto a 2-chlorophenol (B165306) precursor. This is often a more direct and regioselective approach to the target molecule.

Introduction via Trifluoromethanesulfonic Anhydride (B1165640)

Trifluoromethanesulfonic anhydride (Tf₂O) is a highly reactive and powerful electrophile. wikipedia.org It is commonly prepared by the dehydration of trifluoromethanesulfonic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). orgsyn.orgchemicalbook.com While Tf₂O is primarily used to convert ketones and phenols into enol triflates and aryl triflates, respectively, it can also be involved in reactions that introduce a trifluoromethyl group. wikipedia.orgchemicalbook.com Recent research has shown that triflic anhydride, when reacted with thianthrene, can form a trifluoromethylating reagent, proceeding through a trifluoromethyl radical intermediate. nih.gov The direct use of Tf₂O to form an aryl trifluoromethyl ether from a phenol (B47542) is less common, with the reaction typically favoring the formation of a triflate ester.

Trifluoromethylation Reagents in O-CF₃ Bond Formation

The most common and direct route to this compound is the trifluoromethoxylation of 2-chlorophenol. wikipedia.orgnih.gov This transformation has been achieved using various reagents and methods over the years.

An older but effective method involves a two-step sequence starting from the corresponding anisole (B1667542) (2-chloroanisole). The methyl group is first fully chlorinated to a trichloromethyl group (-CCl₃) using radical conditions, and the resulting 1-chloro-2-(trichloromethoxy)benzene is then treated with a fluorinating agent like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF) to exchange the chlorine atoms for fluorine, yielding the desired -OCF₃ group. beilstein-journals.orggoogle.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Photochlorination | 2-Chloroanisole | Cl₂, UV light | 1-Chloro-2-(trichloromethoxy)benzene |

| 2. Fluorination | 1-Chloro-2-(trichloromethoxy)benzene | Anhydrous HF or SbF₃/SbCl₅ | This compound |

Another established method is the oxidative desulfurization-fluorination of aryl chlorothionoformates. 2-Chlorophenol is first reacted with thiophosgene (B130339) to form 2-chlorophenyl chlorothionoformate. This intermediate is then treated with a fluorinating agent, which results in the formation of the O-CF₃ bond. beilstein-journals.org

More modern approaches often utilize electrophilic trifluoromethylating reagents. However, for the formation of an O-CF₃ bond, specific reagents and conditions are required. The reaction of phenols with carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride (HF) is a one-pot method to generate the trifluoromethoxy group directly. beilstein-journals.org

Multi-Step Synthesis from Substituted Benzene Precursors

Multi-step synthesis provides flexibility, allowing for the strategic introduction and modification of functional groups to achieve the desired substitution pattern. lumenlearning.compressbooks.pub The synthesis of this compound can be effectively planned using a retrosynthetic approach.

A common strategy begins with a precursor that allows for the regioselective introduction of the required functional groups. For instance, 2-fluoro-6-chlorophenol can be synthesized from o-fluorophenol through sulfonation, followed by chlorination and subsequent hydrolysis. google.com While not a direct precursor to the target molecule, this illustrates the principles of multi-step aromatic synthesis.

A plausible multi-step synthesis for this compound could start from 2-chloroaniline (B154045). The sequence would be as follows:

Diazotization: 2-chloroaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form 2-chlorobenzenediazonium (B96021) chloride.

Hydrolysis: The diazonium salt is carefully heated in water to replace the diazonium group with a hydroxyl group, yielding 2-chlorophenol.

Trifluoromethoxylation: The resulting 2-chlorophenol is then subjected to one of the trifluoromethoxylation methods described in section 1.2.2 to afford the final product, this compound.

This approach is advantageous because it unambiguously establishes the ortho-relationship between the chlorine and the oxygen-linked group before the final trifluoromethoxylation step.

Regioselectivity Control in Synthetic Pathways

The synthesis of this compound requires precise control over the placement of two different substituents on the benzene ring. The regiochemical outcome is typically determined by the choice of starting material and the directing effects of the substituents already present on the aromatic ring during any subsequent substitution reactions.

A primary route for creating aryl trifluoromethyl ethers begins with a substituted anisole. For this compound, the logical starting material is 2-chloroanisole. In this pathway, the synthesis does not involve aromatic substitution to introduce the chloro or trifluoromethoxy groups to the ring, but rather a transformation of the existing methoxy (B1213986) group. The key steps involve the exhaustive chlorination of the methyl group of the anisole to form an intermediate trichloromethoxy group (-OCCl₃), which is subsequently converted to the trifluoromethoxy group (-OCF₃) via fluorination. In this context, regioselectivity is established by the initial selection of the disubstituted starting material.

However, if one were to consider alternative pathways involving electrophilic aromatic substitution on a monosubstituted ring, the directing effects of the existing group would be paramount. The chloro group is an ortho-, para-directing deactivator, while the trifluoromethoxy group is a meta-directing deactivator. Understanding these influences is crucial for predicting and controlling the formation of the desired isomer. For instance, in the nitration of α,α,α-trifluoromethoxybenzene, the reaction yields the para-isomer as the major product, demonstrating the directing influence of the trifluoromethoxy group.

Table 1: Regiochemical Influence of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating Effect | Directing Effect | Example Reaction |

|---|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para | Chlorination of benzene |

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Nitration of anisole |

| -OCF₃ (Trifluoromethoxy) | Deactivating | Meta | Nitration of trifluoromethoxybenzene |

| -CF₃ (Trifluoromethyl) | Deactivating | Meta | Nitration of trifluoromethylbenzene |

Advanced methods for achieving regioselectivity in the synthesis of substituted aromatics include the use of directed ortho-metalation, where a substituent directs deprotonation to an adjacent position, or modern cross-coupling reactions that precisely link pre-functionalized fragments. Furthermore, the development of regioselective C-H functionalization reactions, for instance using cyclodextrins to sterically control the reaction site, represents a frontier in minimizing the formation of unwanted isomers.

Scalability and Process Optimization in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the handling of hazardous reagents, energy consumption, solvent selection, and waste reduction.

A common industrial method for producing trifluoromethoxyarenes involves a two-step process: chlorination followed by fluorination.

Chlorination: The starting material, such as 2-chloroanisole, is reacted with a chlorinating agent like chlorine gas (Cl₂). This step often requires a radical initiator, such as azobisisobutyronitrile (AIBN), and is typically performed at elevated temperatures (e.g., 90-130°C). Optimization involves controlling the flow rate of chlorine gas and the reaction temperature to maximize the formation of the trichloromethyl ether intermediate, 1-chloro-2-(trichloromethyl)benzene, while minimizing side reactions.

Fluorination: The trichloromethyl ether intermediate is then fluorinated using reagents like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃). When using anhydrous HF, the reaction is conducted under high pressure in a specialized autoclave (e.g., SS 316) at temperatures around 80°C. Process optimization focuses on managing the high pressure, handling the corrosive and toxic HF, and efficiently separating the desired product from byproducts like hydrochloric acid (HCl).

Table 2: Example of Process Parameters for a Scalable Trifluoromethoxybenzene Synthesis

| Process Step | Reagents | Catalyst/Initiator | Temperature | Pressure | Key Optimization Focus |

|---|---|---|---|---|---|

| Chlorination of Anisole | Anisole, Chlorine (Cl₂) | Radical Initiator (e.g., AIBN) | 90-100°C | Atmospheric | Control of chlorine flow; prevention of ring chlorination. |

| Fluorination of Trichloromethoxybenzene | Trichloromethoxybenzene, Anhydrous HF | None (reagent-driven) | 80°C | 30-35 kg/cm² | Management of high pressure; safe handling of HF; efficient product isolation. |

Development of Novel Reagents and Catalysts for Synthesis

Research into the synthesis of fluorinated compounds, including this compound, has led to the development of more efficient and selective reagents and catalysts. These innovations aim to overcome the limitations of traditional methods, which often require harsh conditions and toxic reagents.

The classic approach to forming the trifluoromethoxy group relies on the chlorination-fluorination sequence of a methoxy group. The chlorination step can be initiated by UV light or chemical initiators, and may be catalyzed by Lewis acids like phosphorus trichloride. The subsequent fluorination has traditionally used antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride.

More recent developments have focused on direct trifluoromethoxylation methods, avoiding the multi-step sequence. These include:

Electrophilic Trifluoromethoxylating Reagents: O-(trifluoromethyl)dibenzofuranium salts have been developed as potent CF₃O-transfer agents. These reagents can directly trifluoromethylate phenols and alcohols under mild conditions. However, their preparation can be complex, sometimes requiring photochemical generation at very low temperatures.

Nucleophilic Trifluoromethoxylation Reagents: The development of shelf-stable and easily prepared reagents for nucleophilic trifluoromethoxylation represents a significant advance. Trifluoromethyl benzoate (B1203000) (TFBz), prepared from inexpensive materials with KF as the fluorine source, has emerged as a versatile reagent. It can be used in reactions with arynes and for the substitution of alkyl halides.

In addition to reagents, new catalytic systems are being explored. While the chlorination-fluorination sequence is not always directly catalytic, related transformations for building the aromatic core have benefited from modern catalysis. For example, nickel-catalyzed Kumada–Corriu coupling reactions have been used for the large-scale synthesis of related structures, starting from precursors like 1-halo-2-(trifluoromethyl)benzene. Such cross-coupling methods offer a powerful strategy for constructing the carbon skeleton with high precision before the key functional group transformations are carried out. Iron-based catalysts have also been developed for related chlorination reactions, offering a less toxic and more economical alternative to other metal catalysts.

Table 3: Comparison of Reagents for Trifluoromethoxylation

| Method | Reagent(s) | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Indirect (Halogen Exchange) | Cl₂/Initiator, then HF or SbF₃/SbCl₅ | Aryl Methyl Ethers (Anisoles) | Uses inexpensive bulk chemicals; established for industrial scale. | Harsh conditions; use of highly toxic/corrosive reagents (HF, SbCl₅). |

| Direct Electrophilic | O-(trifluoromethyl)dibenzofuranium salts | Phenols, Alcohols | Direct O-CF₃ bond formation; mild conditions. | Reagent preparation can be complex and require very low temperatures. |

| Direct Nucleophilic | Trifluoromethyl benzoate (TFBz) | Arynes, Alkyl Halides | Shelf-stable reagent; prepared from inexpensive materials. | Requires specific activation (e.g., for aryne generation). |

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the presence of two deactivating groups. The combined electron-withdrawing nature of both the chloro and trifluoromethoxy substituents significantly lowers the nucleophilicity of the benzene ring, requiring forcing conditions for reactions to proceed.

Regiochemical Control and Substituent Directing Effects

The regiochemical outcome of EAS reactions is determined by the directing effects of the existing substituents. These effects are a balance of inductive and resonance contributions that influence the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is a powerful deactivating group, primarily due to the strong inductive effect of the three fluorine atoms withdrawing electron density through the ether oxygen. While the oxygen atom does have lone pairs, its ability to act as a resonance donor is severely diminished by the adjacent trifluoromethyl group. Nevertheless, studies on trifluoromethoxybenzene show that it directs electrophiles to the para position, indicating that the resonance effect, though weak, is sufficient to control regioselectivity over the meta position.

In this compound, these effects combine. The chloro group at C1 directs incoming electrophiles to its ortho (C6) and para (C4) positions. The trifluoromethoxy group at C2 directs to its para position (C5) and meta positions (C4, C6). The positions are ranked by the degree of activation (or least deactivation). The C4 position is para to the chloro group and meta to the -OCF₃ group. The C6 position is ortho to the chloro group and meta to the -OCF₃ group. The C5 position is para to the -OCF₃ group and meta to the chloro group.

Experimental evidence from commercially available derivatives suggests a strong preference for substitution at the C4 position. For instance, the nitration of this compound yields 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (B1593166) . This indicates that the para-directing effect of the chlorine atom is the dominant factor, likely enhanced by the deactivating effect of the -OCF₃ group at the adjacent C2 position, which sterically and electronically disfavors substitution at C6.

| Reaction | Reagents | Major Product | Position of Substitution | Ref |

| Nitration | HNO₃ / H₂SO₄ | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C4 (para to -Cl, meta to -OCF₃) | , |

Catalyst Influence on Reaction Pathways

Due to the deactivated nature of the ring, electrophilic aromatic substitutions on this compound typically require strong electrophiles and catalysts. For reactions like halogenation or Friedel-Crafts alkylation and acylation, a potent Lewis acid catalyst is necessary to generate a sufficiently reactive electrophile.

Common catalysts for these transformations include:

Halogenation: Iron(III) halides (FeCl₃, FeBr₃) or Aluminum halides (AlCl₃, AlBr₃) are used to polarize the halogen molecule (e.g., Cl₂ or Br₂) to create a strong electrophile.

Friedel-Crafts Reactions: Aluminum chloride (AlCl₃) is the archetypal catalyst for both alkylations and acylations, activating the alkyl halide or acyl halide.

The specific conditions required for this compound would likely be harsher (higher temperatures, stronger catalytic systems) than those for benzene itself to overcome the high activation energy barrier imposed by the deactivating substituents.

Nucleophilic Substitution Reactions of the Chloro Moiety

The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for nucleophilic aromatic substitution (SₙAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex.

The rate of SₙAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex through resonance and/or induction. In this compound, the potent electron-withdrawing -OCF₃ group at the ortho position provides this necessary activation, facilitating the displacement of the chloride ion by various nucleophiles.

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become the preferred route for the substitution of aryl chlorides. Reactions such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation) are highly effective. These reactions proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst System (Typical) | Product Type | Ref |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Ammonia | Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine (B1218219) Ligand (e.g., XPhos) + Base (e.g., NaOt-Bu) | N-Aryl-2-(trifluoromethoxy)aniline derivatives | , |

| Suzuki-Miyaura Coupling | Boronic acids/esters (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand + Base (e.g., K₂CO₃) | 2-(Trifluoromethoxy)biphenyl derivatives | , |

| General SₙAr | Alkoxides (RO⁻), Thiolates (RS⁻) | Heat, Polar aprotic solvent | 2-(Trifluoromethoxy)phenyl ethers/thioethers | , |

Oxidation Pathways and Product Characterization

The oxidation of this compound is challenging due to the high stability of the aromatic ring and the substituents. The trifluoromethoxy group, like other highly fluorinated moieties, is exceptionally resistant to oxidative degradation. Biological oxidation, for instance, does not proceed via the homolysis of C-F bonds.

Therefore, oxidation reactions would target the aromatic ring itself. Catalytic oxidation over metal oxides, such as V₂O₅–WO₃/TiO₂, at high temperatures can lead to the complete destruction of the aromatic system, yielding carbon oxides (CO, CO₂) and hydrogen halides (HCl). Under controlled conditions, partial oxidation might yield phenolic or quinone-like structures, but these reactions are often unselective and can lead to complex product mixtures and polymerization. The initial step in such oxidations often involves the formation of phenolate (B1203915) species, followed by ring-opening to intermediates like benzoquinones and maleic anhydrides before complete mineralization.

Reduction Reactions and Functional Group Transformations

Reduction reactions involving this compound can target either the chloro substituent or the aromatic ring.

Hydrodechlorination: The selective removal of the chlorine atom can be achieved via catalytic hydrogenation. This reaction typically employs a palladium catalyst, often supported on carbon (Pd/C), with a hydrogen source. This process, known as hydrodechlorination, would convert this compound into trifluoromethoxybenzene. The conditions must be controlled to avoid reduction of the aromatic ring.

Aromatic Ring Reduction: The hydrogenation of the benzene ring requires more forcing conditions, such as using rhodium or ruthenium-based catalysts, high pressures of H₂, and higher temperatures. This would lead to the formation of 1-chloro-2-(trifluoromethoxy)cyclohexane.

Trifluoromethoxy Group Reduction: The C-F bonds in the trifluoromethoxy group are extremely strong, making its reduction very difficult. While methods for the hydrodefluorination of trifluoromethyl groups exist, they often require highly specific and potent reducing systems, such as magnesium or electrochemical methods, and are prone to exhaustive defluorination. The -OCF₃ group is generally considered stable to most common reducing agents.

| Reaction | Reagents & Catalyst (Typical) | Major Product | Functional Group Transformed | Ref |

| Hydrodechlorination | H₂, Pd/C | 1-(Trifluoromethoxy)benzene | C-Cl → C-H | |

| Nitro Group Reduction | Sn/HCl or Fe/HCl or H₂/Catalyst | 4-Amino-2-chloro-1-(trifluoromethoxy)benzene | -NO₂ → -NH₂ | |

| Aromatic Ring Hydrogenation | H₂, Rh/C or RuO₂ | 1-Chloro-2-(trifluoromethoxy)cyclohexane | Benzene ring → Cyclohexane ring |

Radical Reaction Mechanisms

Radical reactions involving halogenated aromatic compounds can proceed through several pathways. Studies on the reaction of trifluoromethyl radicals (CF₃•) with halobenzenes show that both addition to the aromatic ring and abstraction of the halogen atom are possible. The ease of halogen abstraction by CF₃• radicals follows the order I > Br > Cl, suggesting that chlorine abstraction from this compound would be a minor pathway compared to radical addition.

The reaction is proposed to occur via the initial formation of an addition complex (a trifluoromethyl-chlorotrifluoromethoxy-cyclohexadienyl radical), which can then either be stabilized or react further. Another potential radical pathway involves photochemically initiated reactions. For example, the photochemical reaction of trifluoroiodomethane with chlorobenzene (B131634) in the presence of mercury generates trifluoromethyl radicals that substitute onto the aromatic ring to give a mixture of chloro-benzotrifluoride isomers. A similar process could be envisioned for this compound, although the high deactivation of the ring would likely result in low reactivity.

More modern approaches utilize visible-light photoredox or TEMPO catalysis to generate •OCF₃ radicals from sources like bis(trifluoromethyl)peroxide (BTMP) for the direct C-H trifluoromethoxylation of arenes. Applying such a reaction to an already substituted benzene like the title compound would likely result in a complex mixture of isomers, with regioselectivity governed by the subtle electronic and steric factors of the C-H bonds.

Metalation Reactions and Reactive Intermediate Formation (e.g., Ortholithiation)

The functionalization of aromatic rings through the selective deprotonation of a C-H bond ortho (adjacent) to a directing metalation group (DMG) is a powerful strategy in organic synthesis known as directed ortho-metalation (DoM). The DMG, which typically contains a heteroatom, coordinates to a strong organolithium base, facilitating the removal of a nearby proton to form a reactive aryllithium intermediate.

For this compound, the trifluoromethoxy (-OCF3) group can serve as a DMG. The oxygen atom's lone pairs can coordinate with the lithium atom of a strong base, such as n-butyllithium (n-BuLi), thereby increasing the acidity of the adjacent C-H protons. This process, known as a complex-induced proximity effect (CIPE), directs the deprotonation to a specific ortho position.

The general mechanism for DoM involves the following steps:

Coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org

Deprotonation of the C-H bond at the ortho position by the alkyl group of the lithium reagent, forming a stable six-membered ring-like transition state.

Formation of the aryllithium intermediate, which can then react with various electrophiles. wikipedia.org

In the case of this compound, there are two possible ortho positions for lithiation: C3 and C6. The regiochemical outcome is influenced by both the directing ability of the -OCF3 group and the electronic and steric effects of the chlorine atom. The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of all aromatic protons, but its primary directing influence is through coordination. The chlorine atom also exerts an inductive electron-withdrawing effect. Competition experiments with related halofluorobenzenes have shown that deprotonation often occurs at a position adjacent to a fluorine-containing group. baranlab.org

The reaction is typically carried out at low temperatures (-78 °C) in an aprotic ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) to maintain the stability of the highly reactive aryllithium intermediate. uwindsor.ca

Table 1: Key Factors in the Ortholithiation of this compound

| Factor | Description | Role in Reaction |

| Directing Group | Trifluoromethoxy (-OCF3) | Coordinates with the organolithium reagent, directing deprotonation to an adjacent position. wikipedia.org |

| Base | Strong alkyllithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) | Acts as the deprotonating agent. uwindsor.ca |

| Solvent | Aprotic ethers (e.g., THF, Et2O) | Solubilizes the reagents and can influence the aggregation state and reactivity of the organolithium base. uwindsor.ca |

| Temperature | Low temperatures (typically -78 °C) | Prevents decomposition of the aryllithium intermediate and minimizes side reactions. uwindsor.ca |

| Electrophile | Various electrophilic reagents (e.g., CO2, I2, aldehydes) | Reacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond. wikipedia.org |

Acid-Catalyzed Transformations and Defluorination Processes

The behavior of this compound under strong acidic conditions is characterized by complex transformations, potentially leading to dimerization and defluorination. While direct studies on this specific molecule are limited, the reactivity can be inferred from investigations of structurally similar compounds, such as 1-chloro-2-(trifluoromethyl)benzene.

In the presence of a superacid like trifluoromethanesulfonic acid (CF3SO3H), trifluoromethyl-substituted arenes are known to undergo reactions consistent with the formation of carbocationic intermediates. nih.gov For the -OCF3 group, protonation of the oxygen atom would be the initial step, significantly enhancing the electrophilicity of the trifluoromethyl carbon. This could be followed by an intramolecular Friedel-Crafts-type reaction or intermolecular dimerization. Research on 1-chloro-2-(trifluoromethyl)benzene in neat CF3SO3H has shown that it yields dimerization products, suggesting that the formation of a benzophenone (B1666685) derivative deactivates the ring towards further reaction. nih.gov A similar pathway could be anticipated for the trifluoromethoxy analogue.

Defluorination processes represent another potential acid-catalyzed transformation. The hydrolysis and defluorination of related compounds, such as trifluoromethylphenols (TFMPs), have been studied under aqueous conditions. nih.govchemrxiv.org These studies suggest that defluorination can occur, particularly under alkaline conditions, via a proposed E1cb (Elimination Unimolecular conjugate Base) mechanism. nih.govchemrxiv.org While the conditions are different, the susceptibility of the C-F bonds in the trifluoromethyl group to cleavage is a key takeaway. In a strong acid, the mechanism would differ significantly, likely proceeding through cationic intermediates rather than a conjugate base. The process would involve the stepwise hydrolysis of the C-F bonds, ultimately capable of converting the -OCF3 group to a carboxylic acid ester, which could be further hydrolyzed.

Table 2: Potential Acid-Catalyzed Reaction Products of this compound

| Reaction Type | Proposed Intermediate(s) | Potential Product(s) |

| Dimerization | Protonated ether, carbocationic species | Dimerized benzophenone-type structures |

| Defluorination/Hydrolysis | Protonated ether, intermediates from C-F bond cleavage | Chloro-salicylic acid derivatives, fluoride ions |

Unique Electronic and Steric Properties Conferred by the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a distinctive substituent that offers a unique combination of electronic and steric properties, making it increasingly important in pharmaceutical and agrochemical research. nist.gov

Electronic Properties: The -OCF₃ group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms. nist.gov This strong inductive effect significantly alters the electronic properties of the aromatic ring to which it is attached. beilstein-journals.org Despite the oxygen atom, the group is a poor π-donor compared to the methoxy (B1213986) (-OCH₃) group. The trifluoromethoxy group has been referred to as a "super-halogen" because its electronic properties are comparable to those of chlorine or fluorine. nist.gov

Steric Properties: The trifluoromethoxy group is bulkier than a methyl group and imposes greater steric hindrance. beilstein-journals.org This steric profile can be advantageous in drug design, as it can shield adjacent bonds from enzymatic attack, such as by CYP450 enzymes, thereby improving metabolic stability. beilstein-journals.org

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, more so than the trifluoromethyl (-CF₃) group. beilstein-journals.orgnist.gov This high lipophilicity can enhance a molecule's ability to pass through biological membranes, which is a critical factor for in vivo transport and bioavailability. nist.gov This combination of being strongly electron-withdrawing and highly lipophilic distinguishes the trifluoromethoxy group from other common substituents like methoxy (-OCH₃), which is electron-donating, and trifluoromethyl (-CF₃), which is less lipophilic. beilstein-journals.orgnist.gov

Overview of Research Trajectories for 1 Chloro 2 Trifluoromethoxy Benzene

1-Chloro-2-(trifluoromethoxy)benzene is a versatile chemical intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors. chemimpex.com Its research trajectories are centered on its function as a building block, where its two distinct functional groups—the chloro and trifluoromethoxy substituents—can be exploited in subsequent chemical reactions. chemimpex.com

The primary research applications for this compound include:

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, especially those aimed at treating neurological and cardiovascular conditions. chemimpex.com The incorporation of the 2-(trifluoromethoxy)phenyl moiety into a drug candidate is a strategic approach to enhance biological activity and stability. chemimpex.com

Agrochemical Synthesis: The compound is used to create active ingredients for herbicides and fungicides. chemimpex.com The trifluoromethoxy group is a known toxophore in many agrochemicals, and this building block provides a direct route to its inclusion.

Materials Science: In the field of materials, it can be incorporated into polymer structures to improve properties such as thermal stability and chemical resistance, leading to the development of high-performance materials. chemimpex.com

The reactivity of this compound is dictated by the chlorine atom and the activated aromatic ring. Key synthetic transformations include:

Cross-Coupling Reactions: The chloro group is a suitable handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-1 position, enabling the construction of elaborate molecular architectures.

Organometallic Reactions: Similar to related bromo(trifluoromethoxy)benzenes, the compound can likely undergo halogen-metal exchange to form an organolithium or Grignard reagent. beilstein-journals.org This reactive intermediate can then be treated with a wide range of electrophiles to install new functional groups. beilstein-journals.org

Electrophilic Aromatic Substitution: The trifluoromethoxy group is a deactivating, ortho-, para-directing group. However, due to the strong deactivating effect and the existing substitution pattern, further electrophilic substitution reactions like nitration or halogenation would proceed under specific conditions, leading to more highly functionalized aromatic rings.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 450-96-4 | labproinc.com |

| Molecular Formula | C₇H₄ClF₃O | labproinc.com |

| Molecular Weight | 196.55 g/mol | labproinc.com |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |

| Boiling Point | 143 °C | chemimpex.com |

| Density | 1.38 g/cm³ | labproinc.com |

| Refractive Index | 1.44 | labproinc.com |

An in-depth exploration of the synthetic routes to this compound reveals a variety of chemical strategies. This valuable fluorinated compound serves as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The methodologies for its preparation can be broadly categorized into direct functionalization of a pre-existing benzene (B151609) ring and multi-step pathways involving the transformation of precursor molecules.

Derivatization and Transformative Chemistry of 1 Chloro 2 Trifluoromethoxy Benzene

Synthesis of Functionalized Analogs

The aromatic ring of 1-chloro-2-(trifluoromethoxy)benzene is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups to produce a range of analogs. A primary example of this is nitration. The trifluoromethoxy group is known to be an ortho-, para-director, while the chloro group is also an ortho-, para-director. The interplay of these directing effects and the steric hindrance they impose guides the position of incoming electrophiles.

For instance, nitration of related trifluoromethoxy-substituted chlorobenzenes can yield specific nitro-substituted analogs. google.com In the case of 1-chloro-4-(trifluoromethoxy)benzene, nitration produces a mixture of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (B1593166) and 1-chloro-3-nitro-4-(trifluoromethoxy)benzene. google.com Applying this principle to this compound, nitration would be expected to introduce a nitro group onto the ring, leading to functionalized intermediates such as 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene and 1-Chloro-5-nitro-2-(trifluoromethoxy)benzene . These nitro-analogs are critical precursors for further transformations, particularly for the synthesis of amino derivatives through reduction.

| Functionalization Reaction | Reagents (Typical) | Product Examples |

| Nitration | HNO₃ / H₂SO₄ | 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene |

Construction of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic structures, which are core components of many pharmaceutical agents. The construction of benzimidazoles is a notable example, proceeding through a key o-phenylenediamine (B120857) intermediate.

Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.netresearchgate.net For derivatives of this compound, the key step is the formation of 3-(Trifluoromethoxy)benzene-1,2-diamine . Once this intermediate is obtained, it can be reacted with various reagents to form the benzimidazole (B57391) ring system. For example, condensation with trifluoroacetic acid in the presence of a catalyst like BF₃•OEt₂ can yield a 2-(trifluoromethyl)benzimidazole derivative bearing a trifluoromethoxy group on the benzene (B151609) ring. researchgate.netchalcogen.ro This reaction creates a heterocyclic system with two distinct fluorine-containing moieties.

General methods for benzimidazole formation include:

Phillips Synthesis: Heating the o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst like hydrochloric acid.

Condensation with Aldehydes: Reacting the diamine with an aldehyde, often followed by an oxidation step to form the aromatic benzimidazole ring. organic-chemistry.org

Reaction with Trifluoroacetonitrile: A method to directly install a trifluoromethyl group at the 2-position of the benzimidazole ring system. rsc.org

The synthesis of the crucial intermediate, 3-(Trifluoromethoxy)benzene-1,2-diamine , from this compound is a multi-step process. A plausible synthetic route involves the following transformations:

Amination: The chloro group can be converted to an amino group via ammonolysis. This reaction often requires a catalyst, such as copper(I) chloride, and is performed at elevated temperatures and pressures to yield 2-(Trifluoromethoxy)aniline (B52511) . google.comsciencemadness.org

Nitration: The resulting 2-(trifluoromethoxy)aniline is then subjected to electrophilic nitration. The amino group is a strong ortho-, para-director, leading to the formation of nitroanilines such as 4-Nitro-2-(trifluoromethoxy)aniline .

Reduction: The final step is the reduction of the nitro group to a second amino group. This is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel or by using reducing agents such as tin or iron in acidic media. sciencemadness.orgorgsyn.org This step yields the target 3-(Trifluoromethoxy)benzene-1,2-diamine .

An alternative pathway could involve nitrating this compound first, followed by reduction of the nitro group and subsequent amination of the chloro group. google.com

Pathways to Complex Molecular Architectures

The functionalized analogs and heterocyclic compounds derived from this compound serve as building blocks for constructing more complex and biologically active molecules. chemimpex.com For example, the benzimidazole scaffold synthesized in section 4.2.1 can be further elaborated. The nitrogen atom of the benzimidazole ring can be alkylated, and cross-coupling reactions can be performed on other parts of the molecule to build intricate structures.

A reported example involves the synthesis of potent antihypertensive agents based on a biphenyl-carboxylic acid-substituted benzimidazole core. chalcogen.ro A similar architecture could be envisioned starting from a 2-(trifluoromethyl)-trifluoromethoxy-benzimidazole derivative. Subsequent N-alkylation with a reagent like 4'-bromomethyl biphenyl-2-carboxylic acid would lead to a complex molecular architecture designed to interact with specific biological targets. chalcogen.ro Such multi-step synthetic sequences highlight the role of the initial building block in the rational design of complex functional molecules. nih.gov

Chiral Resolution and Asymmetric Synthesis of Derivatives

Introducing chirality into molecules derived from this compound is essential for developing stereospecific pharmaceuticals. While direct asymmetric synthesis on the starting material is uncommon, its derivatives can be transformed into chiral products through several strategies.

Asymmetric Synthesis: Derivatives of this compound can be converted into substrates suitable for asymmetric reactions. For instance, a vinyl group could be introduced via a cross-coupling reaction. This new olefin could then undergo asymmetric dihydroxylation or epoxidation to install chiral centers. Similarly, radical-based asymmetric reactions, such as the 1,2-oxytrifluoromethylation of styrenes using chiral vanadium complexes, provide a pathway to chiral molecules containing fluorinated groups. nih.govnih.gov

Chiral Resolution: A racemic mixture of a derivatized product can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Asymmetric Catalysis: Cross-coupling reactions themselves can be rendered asymmetric. For example, atroposelective Suzuki-Miyaura coupling has been used to synthesize axially chiral biphenols using specialized chiral phosphine (B1218219) ligands. acs.org This strategy could be applied to a boronic acid derivative of this compound to construct highly enantioenriched, axially chiral biaryl compounds.

Catalytic Cross-Coupling Reactions

The chlorine atom in this compound serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.org The electron-withdrawing nature of the adjacent trifluoromethoxy group can influence the reactivity of the C-Cl bond in these transformations.

Key cross-coupling reactions include:

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine. It is a premier method for synthesizing substituted anilines. wikipedia.orgorganic-chemistry.orglibretexts.org Using various phosphine ligands, this compound can be coupled with a wide range of amines.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the aryl chloride and an organoboron reagent, typically a boronic acid or boronic ester. libretexts.org It is widely used to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne, a valuable functional group for further transformations. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.

The table below summarizes typical conditions for these reactions.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand (Examples) | Base (Examples) | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / BippyPhos, XPhos | NaOtBu, K₃PO₄ | N-Aryl Amine |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Biaryl, Aryl-Alkyl/Alkenyl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Internal Alkyne |

Formation of Urea (B33335) Derivatives

The synthesis of urea derivatives from this compound typically proceeds through a two-step synthetic pathway. The initial step involves the conversion of the starting chloro-aromatic compound into the corresponding amine intermediate, 2-(trifluoromethoxy)aniline. This transformation can be achieved via methods such as nitration followed by catalytic hydrogenation google.com.

Once the key intermediate, 2-(trifluoromethoxy)aniline, is obtained, it can be converted into a wide array of urea derivatives. A prevalent and efficient method for this transformation is the reaction of the aniline (B41778) with an appropriate isocyanate. This reaction involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of a stable urea linkage.

Research Findings: Synthesis of Substituted Phenylureas

Detailed research into the synthesis of complex urea derivatives has demonstrated the successful reaction of various substituted anilines with isocyanates to form 1,3-disubstituted ureas. A notable example is the synthesis of ureas containing a bulky, lipophilic adamantane (B196018) group, which are of interest as potential enzyme inhibitors nih.gov. In these syntheses, substituted anilines are reacted with an adamantane-based isocyanate, such as 1-(isocyanatomethyl)adamantane, in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature nih.gov.

The reaction proceeds cleanly and generally provides the target urea compounds in high yields. The choice of substituents on the aniline ring, including halogen atoms, influences the properties of the final product nih.gov. For instance, the reaction between 1-(isocyanatomethyl)adamantane and various monohalo- and dihaloanilines has been shown to produce the corresponding urea derivatives in yields ranging from 72% to 92% nih.gov. This methodology is directly applicable to 2-(trifluoromethoxy)aniline for the creation of novel urea structures.

The following table summarizes the results from the synthesis of several adamantyl urea derivatives, illustrating the general applicability of this method.

Table 1. Synthesis of 1,3-Disubstituted Urea Derivatives from Anilines and 1-(Isocyanatomethyl)adamantane nih.gov This table is interactive. You can sort and filter the data.

Advanced Spectroscopic and Computational Characterization of 1 Chloro 2 Trifluoromethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-chloro-2-(trifluoromethoxy)benzene, the ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

The ¹H NMR spectrum of this compound is expected to display a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.7 ppm. The four protons on the benzene (B151609) ring are chemically non-equivalent due to the ortho-substitution pattern. The signals would arise from a four-spin system, further complicated by smaller couplings to the fluorine atoms of the -OCF₃ group. Based on data from related compounds, the proton ortho to the chlorine (H-6) would likely appear at the most downfield shift due to the combined electron-withdrawing effects of the adjacent chlorine and the trifluoromethoxy group. The remaining protons (H-3, H-4, H-5) would exhibit overlapping multiplets. For instance, in a related molecule, 1-chloro-2-(trifluoromethyl)benzene, the aromatic protons are observed in a multiplet between δ 7.32 and 7.69 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound Data inferred from general substituent effects and analysis of analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H | ~7.0 - 7.7 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the trifluoromethoxy group. The carbon atom attached to the chlorine (C-1) and the one attached to the trifluoromethoxy group (C-2) are quaternary and often show weaker signals. youtube.com The C-1 signal is influenced by the heavy atom effect of chlorine, while the C-2 signal is affected by the electronegative oxygen. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). In the parent (trifluoromethoxy)benzene (B1346884), this carbon appears around 120.8 ppm with a large coupling constant. chemicalbook.com The aromatic carbons will resonate in the typical range of 120-150 ppm. The electron-withdrawing nature of both substituents generally leads to downfield shifts for the carbons they are attached to. thieme-connect.de

Table 2: Predicted ¹³C NMR Data for this compound Data inferred from general substituent effects and analysis of analogous compounds like (trifluoromethoxy)benzene chemicalbook.com and chlorobenzenes.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |

|---|---|---|

| C-1 (C-Cl) | ~130 - 135 | Singlet or small quartet |

| C-2 (C-O) | ~145 - 150 | Small quartet |

| C-3, C-4, C-5, C-6 | ~120 - 130 | Singlets or small quartets |

| -OCF₃ | ~120 | Quartet (q) |

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. This signal will appear as a singlet since there are no other fluorine atoms in the molecule to cause splitting. The chemical shift is indicative of the trifluoromethoxy group. For comparison, the ¹⁹F NMR signal for the related 1-methoxy-2-(trifluoromethyl)benzene (B96953) appears at δ -62.44 ppm. rsc.org The chemical shift for the -OCF₃ group is typically found in a distinct region from that of a -CF₃ group. For example, the chemical shift for trifluorotoluene is around -63 ppm, while for (trifluoromethoxy)benzene it is around -58 to -60 ppm relative to CFCl₃.

Vibrational Spectroscopy (FT-IR, FT-Raman) Analyses

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is used to identify functional groups and probe molecular vibrations. The spectra of this compound would be characterized by vibrations of the substituted benzene ring, the C-Cl bond, the C-O-C ether linkage, and the C-F bonds of the trifluoromethoxy group.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹. nih.gov

Aromatic C=C Stretching: The benzene ring stretching vibrations are expected to produce bands in the 1400–1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations of the -OCF₃ group are very strong and typically dominate the IR spectrum, appearing in the region of 1100–1300 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-ether linkage would be observed, usually around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-Cl Stretching: The C-Cl stretching vibration for chloroaromatic compounds is generally found in the 550–850 cm⁻¹ range. niscpr.res.in

Computational studies on similar molecules like 1-(chloromethyl)-4-fluorobenzene have been used to assign vibrational modes with confirmation from potential energy distribution (PED) analysis. niscpr.res.in A similar approach would be necessary for a definitive assignment for this compound.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Data based on characteristic group frequencies from literature. nih.govniscpr.res.inias.ac.in

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Very Strong |

| Aryl-O Stretch | 1250 - 1200 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Mass Spectrometry for Structural Elucidation and Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular weight of this compound (C₇H₄ClF₃O) is 196.55 g/mol . chemimpex.com

In the electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would appear as a characteristic pair of peaks at m/z 196 and m/z 198, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (isotopes ³⁵Cl and ³⁷Cl). docbrown.info

The fragmentation pattern would likely proceed through several key pathways:

Loss of a chlorine atom: A peak at m/z 161 ([M-Cl]⁺) would result from the cleavage of the C-Cl bond.

Loss of the trifluoromethoxy group: Fragmentation could involve the loss of the ·OCF₃ radical, leading to a [C₆H₄Cl]⁺ ion at m/z 111.

Loss of CF₃: Cleavage of the O-CF₃ bond could lead to the loss of a ·CF₃ radical, resulting in a [M-CF₃]⁺ ion at m/z 127.

Phenyl Cation Formation: Loss of both substituents could lead to the formation of a benzyne (B1209423) fragment or related phenyl cations. For chlorobenzene (B131634), the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 is a major fragmentation pathway. docbrown.info

Electronic Spectroscopy (UV-Vis) and Excited State Characterization

Electronic spectroscopy (UV-Vis) probes the electronic transitions within a molecule. Substituted benzenes exhibit characteristic π → π* transitions. Compared to unsubstituted benzene, the presence of the chloro and trifluoromethoxy groups, both of which have non-bonding electrons (auxochromes), is expected to cause a bathochromic (red) shift in the absorption maxima.

Computational studies using methods like density functional theory (DFT) can be employed to model the excited states and predict the UV-Vis spectrum. Studies on related triplet chlorobenzenes have shown that substituents significantly affect the geometries and reactivity of the excited states. Electron-donating and -withdrawing groups can distort the benzene ring from planarity in the excited state to relieve antiaromaticity. A detailed computational analysis would be required to characterize the specific excited states (e.g., S₁, T₁) and electronic transitions for this compound.

Quantum Chemical Calculations (DFT, etc.)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful computational tools for elucidating the intricate properties of molecules like this compound from first principles. These methods model the electronic structure to predict a wide array of molecular attributes, offering insights that are complementary to experimental data. DFT has become a standard approach due to its favorable balance of computational cost and accuracy for organic molecules. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations are routinely used to determine key electronic descriptors for this compound.

Detailed Research Findings: Analysis of the electronic structure focuses on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Calculations for substituted benzenes show that the distribution of these orbitals is heavily influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group significantly impacts the electron density distribution of the aromatic ring. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations This table presents typical data obtained from DFT calculations for illustrative purposes. Actual values depend on the specific level of theory and basis set used.

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical stability and resistance to electronic excitation. researchgate.net |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: +0.05, C2: -0.10 | Indicates the partial charge distribution on specific atoms. nih.gov |

Reactivity Prediction and Reaction Pathway Modeling

DFT calculations are instrumental in predicting the reactivity of this compound and modeling potential reaction pathways. arxiv.org This is achieved by mapping the potential energy surface (PES) of a reaction.

Detailed Research Findings: Computational chemists can model reactions such as electrophilic aromatic substitution, nucleophilic substitution, or degradation pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

For instance, modeling the nitration of this compound would involve calculating the stability of all possible intermediates to predict the regioselectivity of the reaction. The strong deactivating and meta-directing nature of the -OCF₃ group combined with the ortho-, para-directing nature of the chlorine atom would lead to complex regiochemical outcomes that DFT can help untangle. Such studies provide a theoretical foundation for optimizing synthetic routes and understanding reaction mechanisms without the need for extensive empirical testing. arxiv.org

Thermodynamic Parameter Calculations

Quantum chemical methods can accurately predict various thermodynamic parameters. These calculations typically involve a geometry optimization followed by a frequency calculation, which confirms the structure is a true minimum on the potential energy surface and provides the necessary data for thermodynamic analysis. nih.gov

Detailed Research Findings: Standard thermodynamic properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cv) can be computed. nih.gov These values are crucial for predicting the spontaneity and equilibrium position of chemical reactions involving this compound. For example, a negative Gibbs free energy change (ΔG) for a reaction indicates a spontaneous process under the given conditions. These calculated parameters can be compared with or used to supplement experimental data from sources like the NIST-TRC Web Thermo Tables, which provide critically evaluated data for many organic compounds. nist.gov

Table 2: Illustrative Thermodynamic Parameters for this compound This table presents examples of data that can be generated via computational chemistry for illustrative purposes.

| Parameter | Description |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. |

| Gibbs Free Energy of Formation (ΔfG°) | The free energy change that accompanies the formation of one mole of a substance from its constituent elements. |

| Entropy (S°) | A measure of the molecular disorder or randomness. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree at a constant volume. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and non-covalent intermolecular interactions. arxiv.org

Furthermore, MD simulations can model the behavior of this compound in a solvent or in the presence of other molecules, such as a biological receptor. These simulations can characterize the strength and nature of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen or hydrogen bonds. acs.org This information is invaluable for understanding its solubility, miscibility, and potential binding modes in a biological context.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are a cornerstone of modern drug discovery and materials science. nih.govbpasjournals.com

Detailed Research Findings: For a series of compounds derived from this compound, a QSAR/QSPR study would begin by calculating a set of molecular descriptors for each analog. These descriptors, which quantify various aspects of the molecular structure, are often generated using DFT or other computational methods. researchgate.net A mathematical model is then developed to find a correlation between these descriptors and an experimentally measured activity (e.g., herbicidal or antifungal activity) or property (e.g., boiling point or octanol-water partition coefficient, log Kow). nih.govresearchgate.netchemimpex.com

The goal is to create a predictive model that can estimate the activity or property of new, unsynthesized compounds based solely on their structure. This allows for the virtual screening of large libraries of potential molecules, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Table 3: Common Descriptor Classes Used in QSAR/QSPR Studies

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic distribution and reactivity. researchgate.net |

| Steric/Topological | Molecular Volume, Surface Area, Wiener Index, Randić Index | Describes the size, shape, and branching of the molecule. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Describes the stability and energy of the molecule. researchgate.net |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the molecule's affinity for nonpolar vs. polar environments. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Fine Chemical Synthesis

1-Chloro-2-(trifluoromethoxy)benzene is a pivotal intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries. chemimpex.comresearchgate.net Its structure allows for the introduction of the trifluoromethoxy group into more complex molecules, a feature that can significantly enhance the biological activity and stability of the final product. chemimpex.com This makes it an essential component in the development of novel drugs and crop protection agents. chemimpex.comnih.gov

In the pharmaceutical sector, this compound is utilized in the synthesis of active ingredients for drugs targeting a range of conditions. chemimpex.com In agriculture, it is a precursor for various herbicides and fungicides, contributing to effective pest and weed control. chemimpex.com

Table 1: Examples of Fine Chemicals Synthesized from this compound

| Product Class | Specific Application/Target | Contribution of Trifluoromethoxy Group |

| Pharmaceuticals | Cardiovascular and Neurological Drugs | Enhanced Biological Activity and Stability |

| Agrochemicals | Herbicides and Fungicides | Improved Efficacy in Pest Control |

Development of Fluorinated Building Blocks for Complex Molecules

The compound is a foundational material for creating more elaborate fluorinated building blocks. americanelements.combldpharm.com The trifluoromethoxy group is a desirable feature in modern drug discovery and materials science due to its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity. By using this compound as a starting material, chemists can construct complex molecular architectures that incorporate this valuable functional group. chemimpex.com

Researchers utilize this compound to explore the effects of fluorination on chemical reactivity and stability, which aids in the development of new materials with enhanced characteristics. chemimpex.com

Incorporation into Polymeric Materials

The unique properties of this compound also lend themselves to the field of polymer science.

When incorporated into polymer chains, the trifluoromethoxy group can significantly increase the thermal stability and chemical resistance of the resulting material. chemimpex.com Fluorinated polymers are known for their high-performance characteristics, and using building blocks like this compound allows for the synthesis of materials that can withstand harsh environmental conditions. sigmaaldrich.com This makes them valuable in the production of high-performance materials for demanding applications. chemimpex.com

While direct synthesis of polyurethanes from this compound is not a primary application, it can serve as a precursor to specialty diisocyanates. Through a series of chemical transformations, the chloro and trifluoromethoxy functionalities can be elaborated into isocyanate groups, which are the key reactive components in polyurethane production. The resulting fluorinated polyurethanes would be expected to exhibit enhanced properties.

Design and Development of Specialized Coatings and Functional Materials

The low surface energy and unique thermal properties imparted by the trifluoromethoxy group make this compound a candidate for the development of specialized coatings and functional materials. solubilityofthings.com These materials can exhibit properties such as hydrophobicity and oleophobicity, making them suitable for applications like stain-resistant surfaces and protective coatings. industrialchemicals.gov.au The compound's derivatives are explored for their potential in creating materials with tailored functionalities. solubilityofthings.com

Reagent in Specific Chemical Reactions and Functional Group Introduction

Beyond its role as a building block, this compound can act as a reagent to introduce the 2-(trifluoromethoxy)phenyl group into a molecule. The chlorine atom can be displaced or activated to participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the direct attachment of the trifluoromethoxy-substituted aromatic ring to a wide range of substrates, providing a straightforward method for incorporating this functional group. chemimpex.com

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Role of this compound | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Electrophile | Aryl-Nucleophile Bond |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl Halide Partner | Biaryl or Aryl-Amine/Ether Linkage |

| Grignard Reagent Formation | Precursor to Grignard Reagent | 2-(Trifluoromethoxy)phenyl Grignard Reagent |

Biomedical Research and Pharmacological Implications

Investigation of Biological Activity Mechanisms

The biological activity of compounds derived from 1-chloro-2-(trifluoromethoxy)benzene is intrinsically linked to the physicochemical properties of its core structure. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which can significantly influence a molecule's reactivity and its interactions with biological targets. This enhanced reactivity can facilitate the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to the inhibition of their activity or modulation of their function.

Furthermore, the presence of fluorine atoms, as in the trifluoromethoxy group, can improve a compound's metabolic stability and membrane permeability. nih.govnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the trifluoromethyl group less susceptible to enzymatic attack. industrialchemicals.gov.au This increased stability is a desirable trait in drug candidates. The chlorine substituent also plays a crucial role. The introduction of a chlorine atom can profoundly affect a molecule's biological activity, an effect sometimes referred to as the "Magic Chloro" effect in medicinal chemistry. chemrxiv.org For instance, the presence of a chloro group on an aromatic ring can dramatically improve binding to a target protein and enhance therapeutic potency. chemrxiv.orgresearchgate.net

Antimicrobial Efficacy Studies

The structural motifs present in this compound are found in various compounds investigated for their antimicrobial properties. Research has shown that the inclusion of trifluoromethoxy and chloro groups can lead to potent antibacterial and antifungal agents.

Derivatives containing trifluoromethyl and chloro-phenyl structures have demonstrated significant antibacterial efficacy. In a study focusing on fluorobenzoylthiosemicarbazides, derivatives featuring a trifluoromethyl group showed notable activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Another study highlighted that chalcones containing a trifluoromethoxy (-OCF₃) group generally exhibited greater antibacterial activity than similar compounds bearing a trifluoromethyl (-CF₃) group. nih.gov For example, a chalcone (B49325) derivative with an indole (B1671886) ring and a trifluoromethoxy-substituted phenyl ring (Compound B3) proved to be one of the most active compounds against the tested bacterial strains. nih.gov

| Compound Class | Key Structural Feature(s) | Target Organism(s) | Reported Efficacy (MIC) |

| Fluorobenzoylthiosemicarbazides | Trifluoromethyl group | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 µg/mL |

| Chalcones | Trifluoromethoxy group, Indole ring | Various bacteria | Potent activity noted |

Data sourced from studies on related derivative compounds to illustrate the potential of the core structure. nih.govnih.gov

The antifungal potential of this chemical class is also well-documented. The compound is used as an intermediate in the formulation of agricultural fungicides. chemimpex.com Research into chalcone derivatives found that compounds with a trifluoromethoxy group were more effective antifungals than those with a trifluoromethyl group. nih.gov Specifically, a derivative (Compound B3) showed the most potent antimicrobial activity, including against fungal strains, when compared to standard drugs. nih.gov

In a targeted study, a derivative named 2-chloro-5-trifluoromethoxybenzeneboronic acid demonstrated potent antifungal effects against Geotrichum candidum, a fungus responsible for sour rot. At a concentration of 0.25 mg/mL, this compound completely inhibited the growth of fungal mycelia and the germination of spores, highlighting the powerful fungicidal properties conferred by the chloro-trifluoromethoxy-benzene structure. researchgate.net

| Derivative | Target Fungus | Key Finding |

| Trifluoromethoxy-substituted Chalcones | Various fungi | More effective than trifluoromethyl-substituted analogues. nih.gov |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Complete inhibition of mycelial growth at 0.25 mg/mL. researchgate.net |

Data sourced from studies on related derivative compounds. nih.govresearchgate.net

Anticancer and Anti-inflammatory Activity Research

Structural components of this compound are integral to research on new anticancer and anti-inflammatory agents.